molecular formula C8H7FN2O3 B14812446 5-Cyclopropoxy-2-fluoro-3-nitropyridine

5-Cyclopropoxy-2-fluoro-3-nitropyridine

Cat. No.: B14812446
M. Wt: 198.15 g/mol
InChI Key: NEXWZTIXEOZGGI-UHFFFAOYSA-N
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Description

5-Cyclopropoxy-2-fluoro-3-nitropyridine is a chemical compound characterized by the presence of a cyclopropoxy group, a fluorine atom, and a nitro group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: Another method includes the decomposition of fluoborates or fluosilicates to introduce the fluorine atom .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 5-Cyclopropoxy-2-fluoro-3-nitropyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Sodium methoxide, amines, and other nucleophiles.

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed:

    Substitution: Formation of substituted pyridines with different functional groups.

    Reduction: Formation of 5-cyclopropoxy-2-fluoro-3-aminopyridine.

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

Mechanism of Action

The mechanism of action of 5-Cyclopropoxy-2-fluoro-3-nitropyridine involves its interaction with specific molecular targets and pathways. The presence of the nitro group and fluorine atom can influence the compound’s reactivity and binding affinity to various biological targets. The exact pathways and molecular targets may vary depending on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 5-Cyclopropoxy-2-fluoro-3-nitropyridine is unique due to the combination of the cyclopropoxy group, fluorine atom, and nitro group on the pyridine ring. This unique combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

Molecular Formula

C8H7FN2O3

Molecular Weight

198.15 g/mol

IUPAC Name

5-cyclopropyloxy-2-fluoro-3-nitropyridine

InChI

InChI=1S/C8H7FN2O3/c9-8-7(11(12)13)3-6(4-10-8)14-5-1-2-5/h3-5H,1-2H2

InChI Key

NEXWZTIXEOZGGI-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=CC(=C(N=C2)F)[N+](=O)[O-]

Origin of Product

United States

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